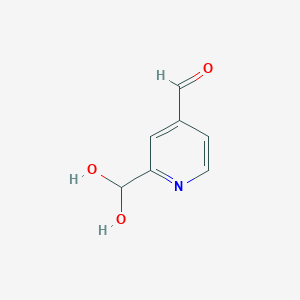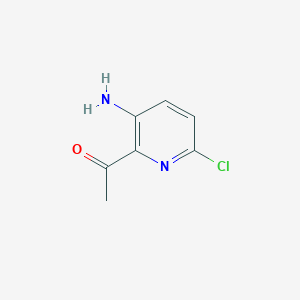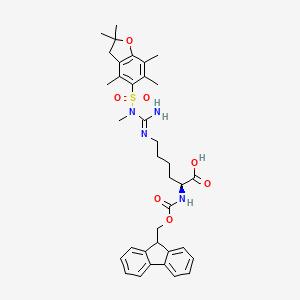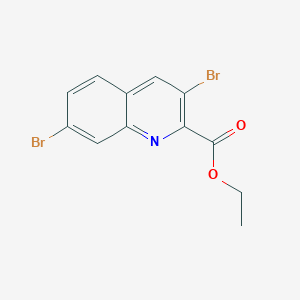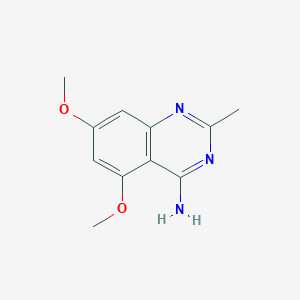
5,7-Dimethoxy-2-methylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-2-methylquinazolin-4-amine: is a chemical compound with the molecular formula C11H13N3O2 . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-methylquinazolin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-5,7-dimethoxybenzoic acid with methylamine, followed by cyclization to form the quinazoline ring .
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Dimethoxy-2-methylquinazolin-4-amine is used as a building block in the synthesis of more complex quinazoline derivatives, which have applications in various chemical reactions and processes .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products .
Mecanismo De Acción
The exact mechanism of action of 5,7-Dimethoxy-2-methylquinazolin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. These interactions may involve binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
- 6,7-Dimethoxy-2-methylquinazolin-4-amine
- 4,6,7-Substituted quinazoline derivatives
Comparison: Compared to similar compounds, 5,7-Dimethoxy-2-methylquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5,7-dimethoxy-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C11H13N3O2/c1-6-13-8-4-7(15-2)5-9(16-3)10(8)11(12)14-6/h4-5H,1-3H3,(H2,12,13,14) |
Clave InChI |
PEONOLDCBGBXHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=CC(=C2)OC)OC)C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


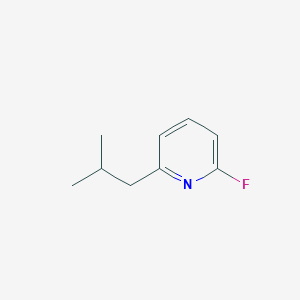
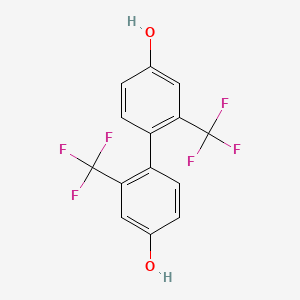
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
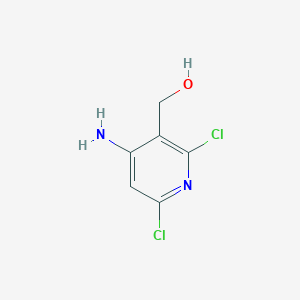

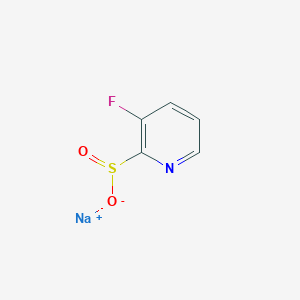

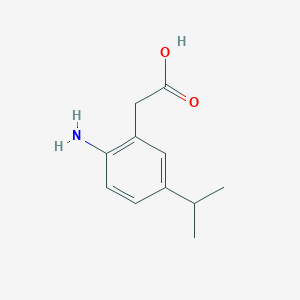
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
